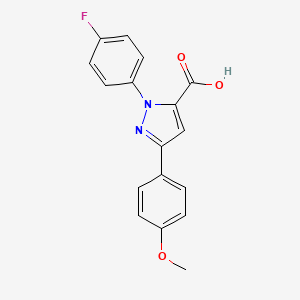

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 5, a 4-fluorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 3.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIXNPDEWUFYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions are often carried out using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as aldehydes, alcohols, and additional aromatic substitutions.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- The methyl group at the 4-methylphenyl position introduces steric effects, which may limit interactions with hydrophobic enzyme pockets compared to the methoxy group in the target compound. Biological Activity: Exhibits anticancer activity, though less pronounced than analogs with electron-withdrawing groups like fluorine .

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ():

- Substitution of the 4-methoxyphenyl group (target) with 4-chlorophenyl increases electronegativity and alters π-π stacking interactions.

- Biological Activity : Shows antimicrobial and anti-inflammatory properties, suggesting that halogenated substituents at position 3 enhance bioactivity .

Functional Group Variations

1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid ():

- The methoxy group at the meta position (vs. para in the target compound) reduces steric hindrance but weakens electronic contributions to resonance stabilization.

- Biological Activity : Lower receptor-binding affinity compared to para-substituted analogs .

1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ():

- Replacement of the 4-methoxyphenyl group with a 4-methoxybenzyl group introduces flexibility but reduces aromatic conjugation.

- Uniqueness : The benzyl group enhances membrane permeability but may decrease target specificity .

Structure-Activity Relationship (SAR) Trends

Impact of Halogen Substituents

- Fluorine (Target Compound) : Enhances metabolic stability and bioavailability due to its small atomic radius and strong C-F bond.

- Chlorine () : Increases electronegativity and binding affinity but may elevate toxicity risks.

Methoxy Group Contributions

- Para-Methoxy (Target Compound) : Optimizes electronic effects for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) compared to meta-methoxy analogs .

Comparative Data Tables

Table 1: Substituent Effects on Bioactivity

| Compound Name | Substituents (Position 1/3) | Key Biological Activity | Reference |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl/4-Methoxyphenyl | Under investigation | — |

| 1-(4-Chlorophenyl)-3-(4-methylphenyl) | 4-Chlorophenyl/4-Methylphenyl | Anticancer | |

| 3-(4-Chlorophenyl)-1-(4-fluorophenyl) | 4-Fluorophenyl/4-Chlorophenyl | Antimicrobial, Anti-inflammatory | |

| 1-(3-Methoxyphenyl)-5-phenyl | 3-Methoxyphenyl/5-Phenyl | Moderate receptor affinity |

Table 2: Physicochemical Properties

| Compound Name | LogP* | Molecular Weight (g/mol) | Electronegativity (Group 3) |

|---|---|---|---|

| Target Compound | ~3.1 | 326.3 | Moderate (OCH3) |

| 1-(4-Chlorophenyl)-3-(4-methylphenyl) | 3.5 | 310.7 | Low (CH3) |

| 3-(4-Chlorophenyl)-1-(4-fluorophenyl) | 3.3 | 306.7 | High (Cl) |

*Estimated using fragment-based methods.

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of a larger class of pyrazole-based molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.31 g/mol. The structure features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer).

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 3.79 |

| Similar Pyrazole Derivative | A549 | 26 |

| Similar Pyrazole Derivative | NCI-H460 | 42.30 |

The GI values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's promising efficacy in targeting cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain processes. The inhibition of COX enzymes can lead to reduced inflammatory responses in various models.

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various pathways.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical settings:

- Study on MCF-7 Cell Line : A derivative exhibited an IC value of 0.01 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .

- In Vivo Studies : Animal models treated with pyrazole derivatives showed significant tumor reduction and improved survival rates, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.